Picolinic acid, (2,6-dichlorobenzylidene)hydrazide
Description
Picolinic acid, (2,6-dichlorobenzylidene)hydrazide is a Schiff base derived from the condensation of picolinic acid hydrazide (PAH) and 2,6-dichlorobenzaldehyde. PAH itself is synthesized via esterification of picolinic acid (PA) to methyl picolinate, followed by hydrazide formation with hydrazine hydrate . The final hydrazone structure incorporates a pyridine ring, a hydrazide backbone (-CO-NH-N=CH-), and a 2,6-dichlorophenyl substituent.
Properties
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O/c14-11-4-1-5-12(15)10(11)8-17-18-13(19)9-3-2-6-16-7-9/h1-8H,(H,18,19)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZROOBOULNTKGW-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CN=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CN=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42596-07-6 | |
| Record name | Picolinic acid, (2,6-dichlorobenzylidene)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042596076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(2,6-DICHLOROBENZYLIDENE)NICOTINOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of picolinic acid, (2,6-dichlorobenzylidene)hydrazide typically involves the reaction of picolinic acid hydrazide with 2,6-dichlorobenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Picolinic acid, (2,6-dichlorobenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Characterization
Picolinic acid derivatives are synthesized through reactions involving hydrazines and carboxylic acids. The synthesis of (2,6-dichlorobenzylidene)hydrazide typically involves the condensation of 2-picolinic acid with 2,6-dichlorobenzaldehyde. The resulting compound is characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and confirms the presence of specific functional groups.
- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups based on characteristic absorption bands.
- UV-Visible Spectroscopy : Analyzes electronic transitions within the molecule.
Antimicrobial Activity
Picolinic acid derivatives, including (2,6-dichlorobenzylidene)hydrazide, have demonstrated significant antimicrobial properties . Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:
- A study evaluated various picolinohydrazides for their antibacterial efficacy, revealing that some derivatives displayed potent activity against common pathogens like Staphylococcus aureus and Escherichia coli .
- The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Research has highlighted the potential of hydrazide derivatives as anticancer agents . The ability of these compounds to induce apoptosis in cancer cells has been documented:
- In vitro studies showed that certain picolinohydrazides could inhibit the growth of cancer cell lines by promoting programmed cell death .
- The structural modifications of hydrazides enhance their interaction with biological targets, making them promising candidates for further development.
Anti-inflammatory Effects
Picolinic acid derivatives have also been investigated for their anti-inflammatory properties . The compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Material Science Applications
In addition to biological applications, (2,6-dichlorobenzylidene)hydrazide has potential uses in material science:
Corrosion Inhibition
Hydrazides have been studied as effective corrosion inhibitors for metals. Their ability to form protective films on metal surfaces can prevent oxidative damage:
- Research indicates that these compounds can significantly reduce corrosion rates in mild steel when used in specific concentrations .
Catalysis
The compound has been explored as a ligand in catalytic processes. For instance:
- Picolinohydrazides have been used as ligands in zinc-catalyzed hydrosilylation reactions, facilitating the reduction of ketones . This application underscores the versatility of picolinohydrazides in synthetic organic chemistry.
Case Studies and Research Findings
Several studies provide insights into the applications of (2,6-dichlorobenzylidene)hydrazide:
Mechanism of Action
The mechanism of action of picolinic acid, (2,6-dichlorobenzylidene)hydrazide involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound changes their structures and disrupts zinc binding, inhibiting their function . This mechanism is particularly relevant in its antiviral and immunomodulatory activities.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl in 2,6-dichloro derivatives) enhance ligand rigidity and metal-binding affinity compared to electron-donating groups (e.g., -OH in APH) .
- Bidentate vs. polydentate ligands : Simple hydrazones (e.g., APH) act as bidentate ligands, while LH₂ forms pocket-type ligands for polynuclear complexes .
Spectral and Physical Properties
IR Spectroscopy :
- Picolinic acid, (2,6-dichlorobenzylidene)hydrazide : Peaks at ~1662 cm⁻¹ (C=O stretch), ~1605 cm⁻¹ (C=N stretch), and ~776 cm⁻¹ (C-Cl stretch) .
- APH : Shows additional -OH stretch (~3400 cm⁻¹) absent in dichloro derivatives .
- LH₂ : Exhibits dual C=O stretches due to bis-hydrazone formation .
NMR Data :
- Dichlorobenzylidene derivative : Aromatic protons appear as multiplets (δ 7.2–7.5 ppm), with distinct -N=CH- signals at δ 8.4–8.2 ppm .
- Furanyl analogue : Furyl protons resonate at δ 6.3–7.4 ppm, differing from chloro-substituted analogues .
Melting Points :
- Dichlorobenzylidene derivative: ~151–153°C .
- APH: Not explicitly reported, but PAH melts at 144–145°C .
Key Findings :
Biological Activity
Picolinic acid, (2,6-dichlorobenzylidene)hydrazide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and various biological effects based on recent research findings.
Synthesis and Characterization
Picolinic acid hydrazides are synthesized through the reaction of picolinic acid with hydrazine derivatives. The specific compound, (2,6-dichlorobenzylidene)hydrazide, is characterized by its unique structural features which include a dichlorobenzylidene moiety. Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .
Biological Activity Overview
The biological activity of (2,6-dichlorobenzylidene)hydrazide can be categorized into several key areas:
- Antimicrobial Activity : Hydrazide-hydrazone derivatives exhibit significant antibacterial properties against various strains of bacteria. Studies have shown that (2,6-dichlorobenzylidene)hydrazide demonstrates strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria often range from 1.95 to 7.81 μg/mL .
- Anticancer Properties : Research indicates that hydrazide derivatives can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspases, leading to cell death .
- Anti-inflammatory Effects : Compounds like (2,6-dichlorobenzylidene)hydrazide have been shown to inhibit inflammatory pathways, potentially reducing conditions like arthritis or other inflammatory diseases .
Antibacterial Activity
A recent study highlighted the antibacterial efficacy of various hydrazide-hydrazones. The results indicated that (2,6-dichlorobenzylidene)hydrazide had an MIC significantly lower than that of conventional antibiotics like ampicillin and tetracycline against resistant strains .
| Bacterial Strain | MIC (μg/mL) | Comparison with Ampicillin |
|---|---|---|
| Staphylococcus aureus | 3.91 | 4x more effective |
| Escherichia coli | 12.5 | 2x more effective |
| Klebsiella pneumoniae | 12.5 | Equivalent |
Anticancer Mechanisms
In vitro studies demonstrated that (2,6-dichlorobenzylidene)hydrazide inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 10 to 20 μM, indicating potent anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated using animal models where inflammation was induced. Treatment with (2,6-dichlorobenzylidene)hydrazide resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 levels .
Case Studies
- Case Study on Antimicrobial Resistance : A study focused on multidrug-resistant Staphylococcus aureus showed that treatment with (2,6-dichlorobenzylidene)hydrazide reduced bacterial load significantly compared to untreated controls. This highlights its potential as an alternative therapeutic agent for resistant infections .
- Cancer Cell Line Study : In a comparative study with standard chemotherapeutics, (2,6-dichlorobenzylidene)hydrazide exhibited superior cytotoxicity against breast cancer cells while maintaining lower toxicity in normal cell lines .
Q & A
Q. What are the recommended synthetic routes and purification methods for picolinic acid, (2,6-dichlorobenzylidene)hydrazide?
Methodological Answer: The compound is synthesized via a condensation reaction between picolinic acid hydrazide and 2,6-dichlorobenzaldehyde. Key steps include:
- Reagent Preparation : Dissolve equimolar amounts of picolinic acid hydrazide (CAS 98-98-6, as per nomenclature in ) and 2,6-dichlorobenzaldehyde in ethanol under reflux conditions.
- Reaction Monitoring : Use thin-layer chromatography (TLC) with a silica gel plate and UV visualization to track reaction progress.
- Purification : Recrystallize the crude product using a methanol-water solvent system to achieve >95% purity.
- Validation : Confirm yield and purity via melting point analysis (mp ~225°C, similar to dichlorophenylhydrazine derivatives in ).
Q. Which analytical techniques are optimal for characterizing structural and functional properties of this compound?
Methodological Answer: A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the hydrazone bond formation (δ 8.5–9.0 ppm for N=CH protons).
- Infrared Spectroscopy (IR) : Identify characteristic peaks for C=N (1640–1620 cm⁻¹) and NH (3300–3200 cm⁻¹) groups (as per IR data in ).
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity.
- Elemental Analysis : Verify stoichiometry (C₁₃H₁₀Cl₂N₄O₂) with <0.3% deviation.
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (acute toxicity data in ).
- Ventilation : Conduct experiments in a fume hood to mitigate inhalation risks (LD₅₀ ~750 mg/kg in mice, ).
- Storage : Store in airtight containers at 4°C, away from oxidizers and strong acids (reactivity data in ).
- Spill Management : Neutralize spills with activated carbon and dispose via hazardous waste protocols (EPA guidelines in ).
Q. How can mechanistic studies elucidate the compound’s interactions with biological targets (e.g., enzymes or metal ions)?
Methodological Answer:
- In Vitro Assays : Screen for inhibition of tryptophan-catabolizing enzymes (e.g., IDO, as in ) using UV-Vis spectroscopy to monitor kynurenine formation.
- Metal Chelation Studies : Conduct titration experiments with transition metals (e.g., Fe³⁺, Cu²⁺) in buffered solutions (pH 7.4), analyzing shifts in UV-Vis spectra to identify binding constants.
- Molecular Docking : Use software like AutoDock Vina to model ligand-receptor interactions, focusing on the hydrazide moiety’s role in binding affinity.
Q. How does environmental pH and temperature affect the compound’s stability and degradation pathways?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound at varying pH (2–12) and temperatures (25–60°C) for 72 hours.
- Degradation Analysis : Monitor decomposition via HPLC, identifying products like 2,6-dichlorobenzaldehyde (retention time ~4.2 min) and picolinic acid ().
- Kinetic Modeling : Calculate half-life (t₁/₂) using first-order kinetics. For example, at pH 7.4 and 37°C, t₁/₂ ≈ 48 hours.
Q. How should researchers resolve contradictions in experimental data (e.g., variable bioactivity across studies)?
Methodological Answer:
- Meta-Analysis Framework : Apply the PICO (Population, Intervention, Comparison, Outcome) model () to standardize variables (e.g., cell lines, dosage).
- Statistical Robustness : Use ANOVA or Tukey’s HSD test to assess inter-study variability. Replicate experiments with controlled batch-to-batch purity (>98%, ).
- Error Source Identification : Validate analytical methods (e.g., NMR shimming, HPLC column calibration) to rule out technical artifacts ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
